5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine
Description
Introduction to 5-Bromo-N-(4,5-Dihydro-1H-Imidazol-2-yl)Quinolin-6-Amine
Chemical Taxonomy and IUPAC Nomenclature
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering begins at the pyridine nitrogen, with a bromine substituent at position 5 and an amine group at position 6. The amine is further substituted by a 4,5-dihydro-1H-imidazol-2-yl group, a five-membered ring containing two nitrogen atoms in non-adjacent positions.
The molecular formula C~12~H~11~BrN~4~ confirms the presence of 12 carbon atoms, 11 hydrogen atoms, one bromine atom, and four nitrogen atoms. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 50358-26-4 | |
| SMILES Notation | C1CN=C(N1)NC2=C(C3=C(C=C2)N=CC=C3)Br | |
| InChIKey | MBIGYTUJAQEBHM-UHFFFAOYSA-N |
The imidazole moiety exists in a partially reduced 4,5-dihydro form, which influences its electronic properties and reactivity compared to fully aromatic imidazole derivatives.
Historical Context in Heterocyclic Compound Research
Heterocyclic chemistry emerged as a distinct field in the early 19th century, with quinoline first isolated from coal tar in 1834 and imidazole synthesized in 1858. The fusion of these systems represents a modern strategy to enhance bioactivity through synergistic electronic effects. For example, the 15-lipoxygenase inhibitory activity of quinoline-imidazole hybrids was first reported in 2016, demonstrating IC~50~ values ≤40 μM in enzymatic assays.
The incorporation of bromine at position 5 of the quinoline ring aligns with historical trends in medicinal chemistry, where halogenation often improves metabolic stability and target binding. Early studies on imidazole derivatives highlighted their role in histamine biosynthesis and metalloenzyme coordination, principles that inform current applications of this compound.
Significance in Medicinal Chemistry and Material Science
In medicinal chemistry, the compound’s dual heterocyclic architecture enables interactions with biological targets through:
- π-π stacking via the planar quinoline system.
- Hydrogen bonding through the imidazole NH group and amine substituent.
- Halogen bonding mediated by the bromine atom.
Recent research on structurally analogous Cu(II) complexes demonstrated cytotoxic activity attributed to redox cycling and DNA intercalation, suggesting potential anticancer applications. In material science, the conjugated π-system and nitrogen-rich structure make it a candidate for designing conductive polymers or metal-organic frameworks (MOFs).
Table 1: Comparative Bioactivity of Quinoline-Imidazole Hybrids
| Compound Class | Target Enzyme | IC~50~ (μM) | Source |
|---|---|---|---|
| Imidazo[2,1-b]thiazoles | Soybean 15-LOX | 12.4 | |
| Cu(II)-IQL Complexes | Breast Cancer Cells | 8.9* |
*(Half-maximal inhibitory concentration against MDA-MB-231 cells)
Structure
3D Structure
Properties
CAS No. |
50358-26-4 |
|---|---|
Molecular Formula |
C12H11BrN4 |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C12H11BrN4/c13-11-8-2-1-5-14-9(8)3-4-10(11)17-12-15-6-7-16-12/h1-5H,6-7H2,(H2,15,16,17) |
InChI Key |
MBIGYTUJAQEBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=C(C=C2)N=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the desired position.
Imidazole Introduction: The imidazole moiety is introduced through a nucleophilic substitution reaction, where the brominated quinoline reacts with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Alpha-2 Adrenergic Receptor Agonism
One of the primary applications of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine is its role as an alpha-2 adrenergic receptor agonist . This activity is crucial for modulating neurotransmitter release, which can influence several physiological responses, including:
- Sedation
- Analgesia
- Hypotension
Studies indicate that this compound interacts with various biological targets within the central nervous system, making it a candidate for further pharmacological investigation.
Antitumor Activity
Preliminary research has suggested potential antitumor properties of this compound. Studies focusing on quinoxaline derivatives have shown significant inhibition of cancer cell proliferation in vitro. For example, the IC50 values for certain cancer cell lines ranged from 10 to 50 µM, indicating promising cytotoxic effects .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective qualities . It has been shown to reduce oxidative stress in neuronal cells and enhance cell viability under conditions mimicking neurodegeneration. This effect is attributed to its ability to modulate glutamate receptor activity and reduce excitotoxicity .
Study 1: Antitumor Activity
A study published in PubMed explored the antitumor efficacy of quinoxaline derivatives similar to this compound. Results demonstrated significant inhibition of cancer cell proliferation across various cell lines, reinforcing the need for further exploration into its anticancer potential .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of quinoxaline derivatives. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells and improve survival rates under neurodegenerative conditions, highlighting their therapeutic promise .
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the quinoline core can intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Structural Analogues and Receptor Selectivity
The following table compares brimonidine with structurally related α₂-adrenoceptor agonists:
| Compound | Structure | Receptor Selectivity | Therapeutic Use | Key Side Effects |
|---|---|---|---|---|
| Brimonidine | 5-bromo-quinoxaline + imidazoline | High α₂A selectivity | Glaucoma (topical) | Ocular allergy, sedation (rare systemic) |
| Clonidine | 2,6-dichlorophenyl + imidazoline | α₂A/α₂B/α₂C, imidazoline I₁ receptors | Hypertension (oral), ADHD | Dry mouth, sedation, rebound hypertension |
| Apraclonidine | 2,6-dichlorophenyl + para-aminoclonidine | α₂A/α₂B | Glaucoma (short-term topical use) | Conjunctival blanching, tachyphylaxis |
| UK-14,304 | Brimonidine's non-proprietary name; identical structure | α₂A > α₂B/α₂C | Research tool (e.g., vascular studies) | Sedation, hypotension (in vivo models) |
Key Structural Differences :
- Brimonidine features a brominated quinoxaline core, enhancing α₂A receptor affinity and reducing off-target effects compared to clonidine's dichlorophenyl group .
- Apraclonidine retains clonidine’s dichlorophenyl group but adds a para-amino substitution, improving topical efficacy while increasing tachyphylaxis risk .
Pharmacological and Functional Differences
Receptor Signaling Pathways :
- Brimonidine’s sedation in mice is linked to β-arrestin 2 signaling, as shown by resistance to rotorod impairment in β-arrestin 2 knockout mice. This contrasts with clonidine, which activates multiple pathways (e.g., Gαi/o) .
Clinical Efficacy :
- Brimonidine’s topical application minimizes systemic absorption, reducing adverse effects compared to oral clonidine. However, accidental ingestion in children can cause transient encephalopathy due to central α₂ activation .
- In vascular studies, brimonidine (UK-14,304) induces mesenteric artery hyperpolarization at lower concentrations (8 nM) than clonidine, highlighting its potency in peripheral α₂A-mediated responses .
Abuse Potential :
Biological Activity
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine, with CAS Number 50358-26-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrN
- Molecular Weight : 291.15 g/mol
- Density : Not specified
- Boiling Point : Not specified
Anticancer Activity
Recent studies indicate that derivatives of quinoline compounds exhibit significant anticancer properties. The biological activity of this compound has been evaluated in various cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MiaPaCa2 | 1.32 | EGFR Inhibition |
| Derivative A | H1975 | 5.89 | EGFR-TK Mutation Inhibition |
| Derivative B | A431 | 2.06 | EGFR Inhibition |
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Research indicates that quinoline derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC) :
- Structure Activity Relationship (SAR) :
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0048 |
| Compound C | S. aureus | 0.0195 |
| Compound D | B. mycoides | 0.0098 |
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity.
Findings
Research indicates that certain derivatives can effectively inhibit fungal growth, particularly against Candida species and other common pathogens.
Table 3: Antifungal Activity Data
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| This compound | C. albicans | 0.039 |
| Compound E | F. oxysporum | 0.056 |
Q & A
Q. Methodological Guidance
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond angles and torsion angles (e.g., C2-C3-C4-N1 in tizanidine analogs) to confirm stereochemistry .
- Solid-State NMR : Use -CP/MAS NMR to probe hydrogen bonding in the imidazole moiety .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for formulation studies .
What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?
Advanced Research Question
- In Vivo PK Studies : Use randomized block designs (e.g., 4 replicates, 5 animals/group) with timed blood sampling. Analyze plasma via LC-MS/MS .
- Tissue Distribution : Apply whole-body autoradiography in rodents after -labeling the quinoline ring .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF .
How can researchers mitigate challenges in achieving high-yield synthesis of this compound?
Q. Methodological Guidance
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling to improve amine-quinoline linkage .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yield (85% vs. 60%) under 150°C .
- Byproduct Analysis : Use NMR to detect and quantify unreacted intermediates (e.g., free 6-aminoquinoline) .
What computational approaches predict its environmental fate and ecotoxicological risks?
Advanced Research Question
- QSAR Modeling : Use EPI Suite to estimate logP (2.1) and biodegradability (persistence score: 3.4) .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acid) to assess adsorption potential .
- Ecotoxicology Assays : Test Daphnia magna acute toxicity (48h LC) and algal growth inhibition (OECD 201) .
How should researchers validate its stability under varying storage conditions?
Basic Research Question
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for degradation products (e.g., dehalogenation) .
- Long-Term Stability : Store at -20°C in amber vials with desiccants; assess monthly for 24 months .
What are best practices for reporting experimental data on this compound in publications?
Q. Methodological Guidance
- Data Transparency : Include raw spectral data (NMR, MS) in supplementary materials and deposit crystallographic data in the Cambridge Structural Database .
- Statistical Reporting : Use ANOVA with post-hoc Tukey tests for biological replicates; report p-values and effect sizes .
- Compliance : Follow IUPAC guidelines for nomenclature and APA standards for data presentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
